molecular formula C11H14FNO B6245528 1-(4-fluorophenyl)-3-methylpyrrolidin-3-ol CAS No. 2408962-92-3

1-(4-fluorophenyl)-3-methylpyrrolidin-3-ol

Cat. No.: B6245528
CAS No.: 2408962-92-3
M. Wt: 195.2
InChI Key:
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Description

1-(4-Fluorophenyl)-3-methylpyrrolidin-3-ol is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to a pyrrolidin-3-ol ring with a methyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-3-methylpyrrolidin-3-ol typically involves the following steps:

  • Formation of the Pyrrolidin-3-ol Core: The core structure can be synthesized through cyclization reactions involving amino acids or their derivatives.

  • Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl group is introduced to the pyrrolidin-3-ol core.

  • Methylation: The final step involves the methylation of the nitrogen atom in the pyrrolidin-3-ol ring to introduce the methyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3-methylpyrrolidin-3-ol can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding ketone or carboxylic acid derivatives.

  • Reduction: Reduction reactions can reduce the fluorophenyl group or other functional groups present in the molecule.

  • Substitution: Nucleophilic substitution reactions can replace the fluorophenyl group with other substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) and various alkyl halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Ketones, carboxylic acids, and their derivatives.

  • Reduction Products: Reduced fluorophenyl derivatives and other reduced forms of the compound.

  • Substitution Products: Various substituted pyrrolidin-3-ol derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-3-methylpyrrolidin-3-ol has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

  • Biology: The compound can be used as a probe in biological studies to understand the interaction of fluorophenyl groups with biological targets.

  • Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific receptors or enzymes.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-fluorophenyl)-3-methylpyrrolidin-3-ol exerts its effects involves its interaction with molecular targets and pathways. The fluorophenyl group can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-methylpyrrolidin-3-ol can be compared with other similar compounds, such as:

  • 1-(4-Fluorophenyl)piperazine: This compound has a similar fluorophenyl group but differs in the core structure, which is a piperazine ring instead of a pyrrolidin-3-ol ring.

  • 1-(4-Fluorophenyl)ethanone: This compound has a fluorophenyl group attached to an ethanone core, differing in both the core structure and functional groups.

Uniqueness: this compound is unique due to its specific combination of the fluorophenyl group and the pyrrolidin-3-ol ring with a methyl group. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

2408962-92-3

Molecular Formula

C11H14FNO

Molecular Weight

195.2

Purity

95

Origin of Product

United States

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